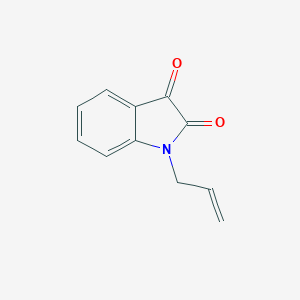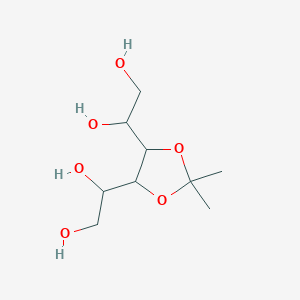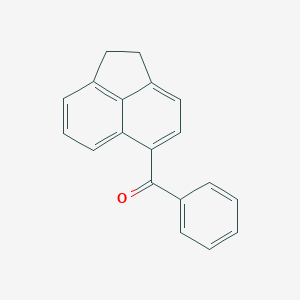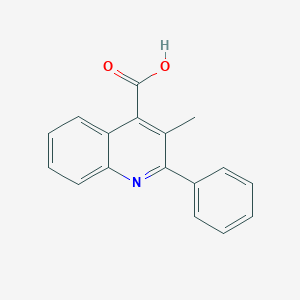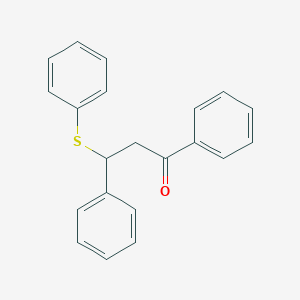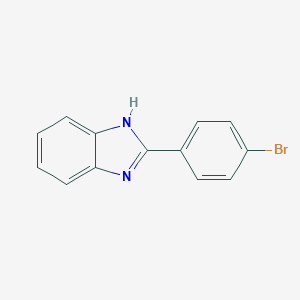![molecular formula C12H11N5O B186950 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 325723-91-9](/img/structure/B186950.png)
5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The exact mechanism of action of 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle regulation.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been reported to inhibit the replication of HIV and hepatitis C virus by targeting viral proteases. In addition, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its high yield and purity. In addition, the compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine. One possible direction is to explore its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a scaffold for the development of new antitumor agents. Furthermore, the synthesis of novel derivatives of 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine with improved biological activity and reduced toxicity is an area of active research.
Synthesemethoden
The synthesis of 5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a catalyst, followed by the condensation with phenylhydrazine and nitrosation with nitrous acid. The yield of this synthesis method is relatively high, and the product can be obtained in a pure form through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
325723-91-9 |
|---|---|
Produktname |
5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Molekularformel |
C12H11N5O |
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
(NZ)-N-(5-methyl-7-phenyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H11N5O/c1-8-10(16-18)11(9-5-3-2-4-6-9)17-12(15-8)13-7-14-17/h2-7,11,18H,1H3/b16-10+ |
InChI-Schlüssel |
WIOSVNMQJZYYJN-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)N=O |
SMILES |
CC1=NC2=NC=NN2C(C1=NO)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



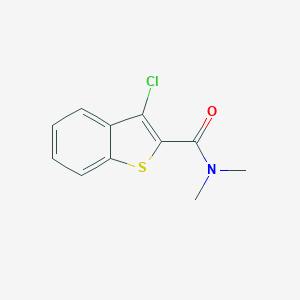
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
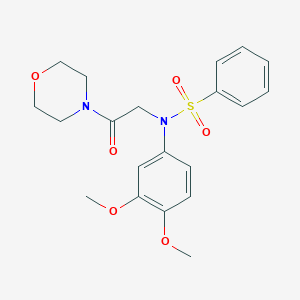
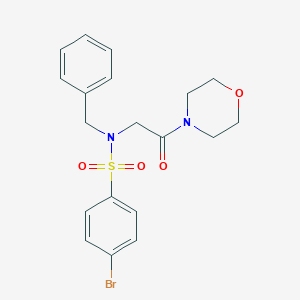
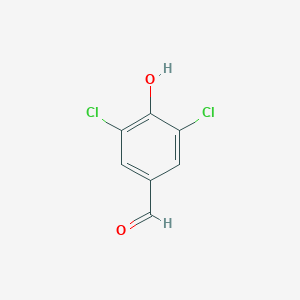
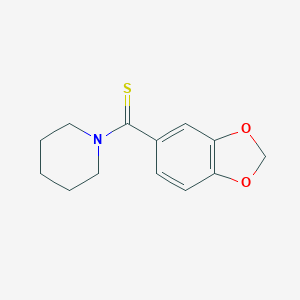
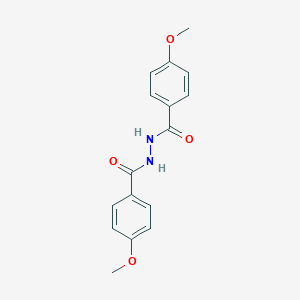
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
